3-Acetoxypyrrolidine-1-carboxylic acid
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Overview
Description
3-Acetoxypyrrolidine-1-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the nitrogen atom and a carboxylic acid group (-COOH) at the first position of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxypyrrolidine-1-carboxylic acid can be achieved through several methods:
Oxidation of Pyrrolidine Derivatives: One common method involves the oxidation of pyrrolidine derivatives using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Another method involves the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form the corresponding carboxylic acids.
Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents, which are efficient and cost-effective for mass production .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxypyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
3-Acetoxypyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetoxypyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound with a carboxylic acid group at the third position of the pyrrolidine ring.
Pyridinecarboxylic acids: These include picolinic acid, nicotinic acid, and isonicotinic acid, which are monocarboxylic derivatives of pyridine.
Uniqueness: 3-Acetoxypyrrolidine-1-carboxylic acid is unique due to the presence of both an acetoxy group and a carboxylic acid group on the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-acetyloxypyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)12-6-2-3-8(4-6)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
ILPKIVAXRKNEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(C1)C(=O)O |
Origin of Product |
United States |
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